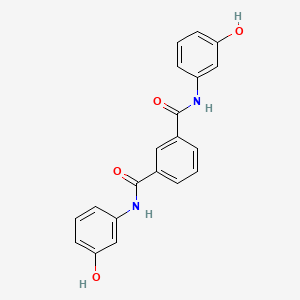

N,N'-bis(3-hydroxyphenyl)isophthalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-N-bis(3-hydroxyphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-17-8-2-6-15(11-17)21-19(25)13-4-1-5-14(10-13)20(26)22-16-7-3-9-18(24)12-16/h1-12,23-24H,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNSUNPIJSRQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)O)C(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201060 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Mechanistic Investigations

Established Reaction Pathways for the Synthesis of N,N'-bis(3-hydroxyphenyl)isophthalamide

The primary and most established method for the synthesis of this compound is the condensation reaction between isophthaloyl chloride and 3-aminophenol (B1664112). This reaction, a classic example of amide bond formation, is typically carried out via low-temperature solution polycondensation. globethesis.compsu.edu The process involves the nucleophilic attack of the amino group of 3-aminophenol on the carbonyl carbon of the highly reactive isophthaloyl chloride.

Optimization of Condensation Reactions from Isophthaloyl Chloride and 3-Aminophenol

The efficiency of the condensation reaction is highly dependent on several factors that can be optimized to maximize yield and purity. Key parameters that are typically fine-tuned include the stoichiometry of the reactants, the reaction temperature, and the choice of an acid acceptor. To drive the reaction to completion, an acid acceptor, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride (HCl) byproduct generated during the amidation process. ntu.edu.tw

The molar ratio of the monomers is a critical factor. While a stoichiometric equivalence is theoretically required, slight excesses of one monomer can be used to control the molecular weight of the resulting polymer if this compound is being synthesized as a monomer for polymerization. globethesis.com For the synthesis of the discrete compound, precise control of the stoichiometry is crucial to avoid the formation of oligomeric side products.

Exploration of Solvent Effects and Reaction Parameter Influences on Yield and Purity

The choice of solvent plays a pivotal role in the synthesis of this compound. Polar aprotic solvents are generally preferred as they can dissolve both the reactants and the resulting amide product, facilitating a homogeneous reaction medium. Commonly used solvents include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF). ijesi.orgnih.gov The solubility of the growing polymer chains in these solvents is essential to achieve high molecular weights in polycondensation reactions. ijesi.org

Reaction temperature is another critical parameter. Low-temperature conditions, typically ranging from -10 to 0 °C, are often employed to minimize side reactions and to control the reactivity of the acid chloride, thereby ensuring the formation of a high-purity product. ntu.edu.tw The influence of various reaction parameters on the synthesis of similar aromatic polyamides is often studied to optimize the process, as illustrated in the following table which is based on typical conditions for such reactions.

Table 1: Illustrative Reaction Parameters for the Synthesis of Aromatic Polyamides This table is a generalized representation based on literature for similar compounds and is for illustrative purposes.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Solvent | N,N-Dimethylacetamide (DMAc) | Good solubility for reactants and polymer | ntu.edu.tw |

| Monomer Concentration | 5-15 wt% | Balances reaction rate and solution viscosity | globethesis.com |

| Reaction Temperature | -10 to 0 °C | Minimizes side reactions | ntu.edu.tw |

| Acid Acceptor | Pyridine or Triethylamine | Neutralizes HCl byproduct | ntu.edu.tw |

Strategies for Post-Synthetic Functionalization and Derivatization

The presence of two phenolic hydroxyl groups in the this compound molecule offers opportunities for post-synthetic modification. These modifications can be used to alter the compound's properties, such as its solubility, thermal stability, or to introduce new functionalities for further reactions.

Regioselective Modifications of Hydroxy Groups

The regioselective functionalization of the hydroxyl groups is a key strategy for derivatization. One common modification is etherification, where the hydroxyl groups are converted into ether linkages. This can be achieved by reacting the compound with alkyl halides in the presence of a base. The choice of the alkylating agent and reaction conditions can influence the degree of substitution and the properties of the resulting ether-amide compounds. ijesi.org Such modifications can improve the solubility and processability of polymers derived from this monomer. ijesi.org The synthesis of ether-amide polymers from this compound and activated dihalides is a known approach to produce high-performance materials. ijesi.org

Synthesis of Analogs for Comparative Structural and Intermolecular Studies

The synthesis of analogs of this compound is crucial for understanding structure-property relationships. By systematically varying the substituents on the phenyl rings or the central isophthaloyl core, researchers can investigate the impact of these changes on intermolecular interactions, crystal packing, and ultimately, the macroscopic properties of the resulting materials. nih.gov For example, introducing bulky side groups can disrupt chain packing and enhance solubility. ntu.edu.twnih.gov Comparative studies of these analogs, often involving techniques like X-ray crystallography, provide valuable insights into the forces that govern the self-assembly of these molecules.

Advanced Purity Assessment and Isolation Techniques in Chemical Synthesis Research

The purity of this compound is critical, especially when it is intended for use as a monomer in polymerization reactions. Advanced analytical techniques are employed to assess its purity and to guide the isolation process.

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is a powerful tool for analyzing the reaction mixture and determining the purity of the final product. americanpharmaceuticalreview.comnih.gov This technique can separate the desired product from unreacted starting materials, byproducts, and oligomeric species.

Spectroscopic methods are indispensable for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the amide and hydroxyl groups. psu.edulehigh.eduuniversalclass.comcreative-biostructure.com

For isolation and purification, crystallization is a commonly used method. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of high purity. The choice of solvent is critical for effective purification. nih.gov Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are used to characterize the thermal properties of the purified compound, including its melting point and thermal stability. netzsch.comnetzsch.comicm.edu.pl

Advanced Structural Elucidation and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis for Molecular and Crystal Structures

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov For N,N'-bis(3-hydroxyphenyl)isophthalamide, this analysis has provided a complete picture of its molecular geometry and the intricate network of intermolecular interactions that define its crystal lattice. acs.orgacs.org

The crystallographic analysis of this compound reveals its specific crystal system and space group, which define the symmetry and repeating unit of the crystal lattice. The key crystallographic parameters have been precisely determined, providing the foundational data for the complete structural model.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.869(2) |

| b (Å) | 17.068(5) |

| c (Å) | 20.010(5) |

| β (°) | 94.72(3) |

| Volume (ų) | 1654.4(9) |

| Z (Molecules per unit cell) | 4 |

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| O-H···O Hydrogen Bond | Between two anti-conformation units | 1.793 |

| O-H···O Hydrogen Bond | Between two syn-conformation units | 1.786 |

Note: The distances refer to the H···O separation in the hydrogen bond.

Conformational Analysis of the this compound Molecule

The flexibility of the this compound molecule allows it to adopt different spatial arrangements, or conformations. The specific conformations observed in the crystal structure are a result of a delicate balance of intramolecular and intermolecular forces. acs.org

A significant finding from the crystal structure analysis is that the two pendent amidophenolic units of a single molecule adopt different conformations. acs.org One unit is in a syn conformation, where the amide N-H bond and the phenolic O-H group are oriented toward the same side of the molecule. The other unit adopts an anti conformation, with these groups oriented on opposite sides. This inherent asymmetry within the molecule is a critical factor in its solid-state behavior. acs.org

The presence of both syn and anti conformers within the same molecule leads to a phenomenon of molecular self-recognition in the crystal lattice. acs.org In the solid state, the molecules arrange themselves such that the conformations exclusively recognize each other, forming syn-syn and anti-anti hydrogen-bonded pairs. acs.org There are no instances of syn-anti hydrogen bonding pairs observed in the crystal structure. acs.org

Spectroscopic Techniques for Structural Characterization in Solution and Solid States (e.g., NMR, IR, MS for structural confirmation)

While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic techniques are essential for confirming the molecular structure and purity of the compound, both in the solid state and in solution. psu.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to verify the connectivity of the atoms in the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic rings and the characteristic N-H and O-H protons. The number of signals and their splitting patterns would confirm the substitution pattern of the phenyl rings.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would feature characteristic absorption bands for N-H stretching of the amide groups, O-H stretching of the phenol (B47542) groups, C=O stretching of the amide carbonyl, and various vibrations corresponding to the aromatic rings. psu.edu

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its chemical formula. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

These spectroscopic methods, used in conjunction, provide comprehensive evidence that corroborates the molecular structure determined by single-crystal X-ray diffraction. acs.org

Computational Chemistry and Theoretical Modeling of N,n Bis 3 Hydroxyphenyl Isophthalamide Systems

Molecular Orbital Calculations for Electronic Structure and Reactivity Insights

Molecular orbital (MO) calculations are fundamental to understanding the electronic characteristics of N,N'-bis(3-hydroxyphenyl)isophthalamide. By solving approximations of the Schrödinger equation, these calculations reveal details about electron distribution, orbital energies, and molecular properties that dictate the compound's behavior.

The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the amide bonds. This rotation gives rise to different spatial arrangements of the pendent amidophenolic units relative to the central isophthaloyl group. The key conformations are typically described as syn and anti.

Theoretical calculations have been employed to determine the relative stabilities of these conformers. acs.org In one study, molecular orbital calculations showed a preference for a mixed syn-anti conformation, which was found to be approximately 2.3 kcal/mol more stable than the symmetric syn-syn or anti-anti arrangements. acs.org This calculated preference is consistent with the conformation observed in the experimentally determined crystal structure. acs.org The higher energy of the syn-syn conformer is attributed to repulsive interactions between the two amide hydrogens, while the anti-anti arrangement experiences repulsion between the two carbonyl groups. acs.org In the calculated syn-anti conformation, the planes of the amidophenolic moieties are twisted relative to the central benzene (B151609) ring, with dihedral angles of about 40° between the carbonyl groups and the ring. acs.org

| Conformation | Relative Energy (kcal/mol) | Key Repulsive Interaction | Consistency with Crystal Structure |

|---|---|---|---|

| syn-anti | 0.0 (Most Stable) | - | Yes acs.org |

| syn-syn | ~2.3 | Amide H -- H Repulsion acs.org | No |

| anti-anti | ~2.3 | Carbonyl C=O -- O=C Repulsion acs.org | No |

Frontier Molecular Orbital (FMO) theory is a key application of MO theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

For this compound, the distribution of electron density is highly influential in its self-assembly and molecular recognition properties. The molecule features electron-rich regions, such as the carbonyl oxygen atoms and the phenolic hydroxyl groups, and electron-poor regions, including the amide (N-H) and phenolic (O-H) hydrogen atoms. This polarity is critical for forming the strong hydrogen bonds that define its crystal structure.

A molecular electrostatic potential (ESP) map, which can be derived from the calculated electron density, visually represents these charge distributions. bhu.ac.in For this molecule, the ESP would show significant negative potential (typically colored red) around the oxygen atoms of the carbonyl and hydroxyl groups, identifying them as hydrogen bond acceptors. acs.orgbhu.ac.in Conversely, positive potential (typically colored blue) would be concentrated around the amide and hydroxyl hydrogens, marking them as potent hydrogen bond donors. acs.orgbhu.ac.in This distinct electronic landscape is the primary driver for the specific intermolecular recognition and self-assembly observed in the crystal lattice. acs.org

Crystal Packing Calculations and Lattice Energy Minimization

The crystal structure of this compound is stabilized by a complex network of non-covalent interactions. acs.org These include strong O-H···O and N-H···O hydrogen bonds, as well as weaker π-π stacking, N-H···π, and aromatic edge-to-face interactions. acs.orgacs.org

Lattice energy calculations have been performed to dissect the energetic contributions of these diverse interactions. acs.org The analysis revealed that the crystal is organized into columns held together by a combination of hydrogen bonding and π-π stacking. acs.orgacs.org The interactions between molecules in the anti-anti conformation and the π-π stacking interactions are major contributors to the stability within these columns. acs.org These columns are then linked to each other via hydrogen bonds formed between molecules in the syn-syn conformation. acs.org

| Interaction Type | Description | Calculated Energy (kcal/mol) | Structural Role |

|---|---|---|---|

| π-π Stacking | Between central aromatic rings | -8.0 acs.org | Intra-column stabilization acs.org |

| O-H···O Hydrogen Bond (anti-anti pair) | Links molecules in the anti conformation | -7.5 acs.org | Intra-column stabilization acs.org |

| O-H···O Hydrogen Bond (syn-syn pair) | Links molecules in the syn conformation | -7.5 acs.org | Inter-column linkage acs.org |

| N-H···O Hydrogen Bond | Supplementary amide-carbonyl interaction | -5.1 acs.org | Intra-column stabilization acs.org |

| Total Intra-column Energy | Sum of interactions within a column | -28.6 acs.org | Primary structural motif acs.org |

Polymorphism is the ability of a compound to exist in more than one crystal structure. nih.gov Predicting the potential for polymorphism is a critical application of computational chemistry, particularly in the pharmaceutical and materials sciences. nih.govresearchgate.net This is often done through Crystal Structure Prediction (CSP) methods, which computationally generate and rank thousands of possible crystal packings based on their lattice energies to create a stability landscape. nih.gov

For this compound, the existence of multiple, energetically significant intermolecular interactions suggests that different balances between these forces could potentially lead to alternative, stable crystal packing arrangements, or polymorphs. acs.org While the primary research has focused on a single determined crystal form, CSP methods could be applied to theoretically explore its polymorphic landscape. acs.orgnih.gov Such a study would involve generating a multitude of hypothetical crystal structures and ranking them by their calculated lattice energies. This could uncover other low-energy structures that might be accessible under different crystallization conditions, providing a more complete picture of the compound's solid-state behavior. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation Studies (if applicable to the compound's research context)

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, this computational technique is highly applicable to understanding its dynamic properties. MD simulations model the movement of atoms and molecules over time, providing insights into processes that are not accessible from static crystal structures. kashanu.ac.irnih.gov

For this compound, MD simulations could be particularly valuable in several areas:

Conformational Dynamics: Simulations in a solvent could explore the energy barrier and transition pathways between the syn and anti conformations, revealing how the molecule behaves in solution prior to crystallization. nih.gov

Aggregation and Self-Assembly: MD could model the initial stages of aggregation, showing how individual molecules recognize each other and begin to form the columnar structures observed in the solid state. nih.gov This would provide a dynamic view of the self-recognition process driven by hydrogen bonding and π-π stacking.

Solvent Effects: The influence of different solvents on conformational preference and aggregation could be systematically studied, potentially guiding experimental efforts to crystallize new forms or control assembly. researchgate.net

Given the compound's demonstrated capacity for complex self-assembly, MD simulations represent a promising avenue for future research to bridge the gap between the behavior of a single molecule and the formation of a macroscopic crystal. acs.orgnih.gov

Force Field Development and Validation for Isophthalamide-Based Supramolecular Systems

The accurate computational modeling of supramolecular systems, such as those involving this compound, is critically dependent on the quality of the underlying empirical force field. ethz.chnih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles, in this case, atoms. ethz.ch The development and validation of a robust force field are essential for conducting meaningful molecular dynamics (MD) simulations to explore the structure, dynamics, and interactions of these complex systems. nih.gov

The process of developing a force field for isophthalamide-based systems involves several key steps. Initially, the functional forms for the various energy terms, including bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic), are selected. ethz.ch Subsequently, parameters for these terms must be derived. This parametrization is often a multi-faceted process, relying on a combination of quantum mechanical (QM) calculations and experimental data. ethz.chnih.gov For instance, QM calculations can provide detailed information about molecular geometries, vibrational frequencies, and partial atomic charges, which are used to parameterize the bonded and electrostatic terms of the force field. nih.gov

A significant challenge in force field development is the accurate representation of intermolecular interactions, which are paramount in supramolecular chemistry. For isophthalamide (B1672271) systems, this includes hydrogen bonding and aromatic stacking interactions. The non-bonded parameters, particularly the Lennard-Jones terms and atomic partial charges, must be carefully tuned to reproduce these interactions correctly. The restrained electrostatic potential (RESP) charge model is a common method for deriving atomic charges from QM electrostatic potentials. nih.gov

Once a preliminary force field is developed, it must undergo rigorous validation. This process involves comparing the results of MD simulations using the new force field against a wide range of experimental data and high-level QM calculations. nih.govnih.gov For isophthalamide-based systems, validation might include assessing the force field's ability to reproduce crystal structures, thermodynamic properties, and spectroscopic data.

A crucial aspect of validation is ensuring that the force field can accurately model the conformational landscape of the molecules. nih.gov This can be achieved by comparing the relative energies of different conformers calculated with the force field to those obtained from QM calculations. Furthermore, the simulation of bulk properties, such as density and heat of vaporization for a relevant solvent or the solid state, can provide further validation of the force field's accuracy. researchgate.net

The table below illustrates the types of parameters that are developed and the validation metrics used for a hypothetical force field for this compound.

| Parameter Type | Description | Validation Metric | Target Value/Range |

| Bond Stretching | Force constant and equilibrium bond length for each bond type (e.g., C-C, C-N, N-H). | Vibrational Frequencies | Agreement with experimental (IR/Raman) or QM data. |

| Angle Bending | Force constant and equilibrium angle for each angle type (e.g., C-N-H, C-C-C). | Molecular Geometry | Reproduction of crystal structure or QM optimized geometry. |

| Torsional Dihedrals | Parameters defining the rotational energy barrier for each dihedral angle (e.g., C-C-N-H). | Conformational Energy Profile | Matching QM rotational energy scans. |

| Non-bonded (van der Waals) | Lennard-Jones parameters (well depth and radius) for each atom type. | Density, Heat of Vaporization | Agreement with experimental data for model compounds. |

| Non-bonded (Electrostatic) | Partial atomic charges for each atom. | Dipole Moment, Hydrogen Bond Geometry | Reproduction of QM calculated dipole and interaction energies. |

The iterative nature of force field development means that discrepancies between simulation and experiment at the validation stage often necessitate a refinement of the parameters. nih.gov This iterative process of parametrization and validation is continued until the force field is deemed sufficiently accurate to reliably predict the behavior of the isophthalamide-based supramolecular systems of interest. The development of specialized force fields, such as the General Amber Force Field (GAFF), provides a good starting point for the parametrization of organic molecules like this compound. nih.gov

Role As a Molecular Building Block in Advanced Chemical Systems and Materials Research

Precursor in the Rational Design and Synthesis of Polymeric Systems

N,N'-bis(3-hydroxyphenyl)isophthalamide serves as a fundamental precursor in the synthesis of a variety of polymeric systems. Its di-functional nature, with hydroxyl groups and amide linkages, allows for its incorporation into polymer backbones, influencing properties such as thermal stability, solubility, and anion binding capabilities.

Incorporation into Hyperbranched Polymer Architectures for Anion Transport Studies

A significant application of this compound is in the creation of hyperbranched polymers designed for anion transport. The isophthalamide (B1672271) core provides a well-defined binding pocket for anions, a critical function in biological and chemical systems.

In one study, this compound was synthesized as a core component and subsequently incorporated into hyperbranched polymers. The synthesis involved the reaction of 3-aminophenol (B1664112) with isophthaloyl chloride, followed by acetylation of the terminal hydroxyl groups. This core was then integrated into hyperbranched polymer structures of varying molecular weights to investigate the effects of steric hindrance on anion binding and transport. The research highlighted the importance of the isophthalamide unit in facilitating these processes.

Table 1: Synthesis and Characterization of this compound Intermediate

| Step | Reactants | Product | Key Characterization |

| 1 | 3-aminophenol, Isophthaloyl chloride | This compound | ¹H NMR: Singlets at 9.47 ppm (NH) and 10.31 ppm (OH) |

| 2 | This compound, Acetyl chloride | N,N'-bis(3-acetoxyphenyl)isophthalamide | ¹H NMR: New peak at 2.30 ppm (acetoxy protons), disappearance of OH peak |

Design and Polymerization Mechanisms of Novel Polyamides and Related Materials

The isophthalamide moiety is a cornerstone in the design of novel polyamides with enhanced properties. By modifying the diamine or diacid chloride monomers, researchers can fine-tune the characteristics of the resulting polymers. The synthesis of polyamides often involves direct polycondensation methods, such as the Yamazaki phosphorylation reaction, which allows for the creation of high-molecular-weight polymers under mild conditions. tue.nl

The incorporation of flexible linkages or bulky side groups into the polymer backbone, a strategy facilitated by precursors like this compound, can improve the solubility and processability of aromatic polyamides without compromising their thermal stability. tue.nl For instance, the introduction of pendent phenyl imide groups has been shown to yield amorphous polyamides with good solubility in aprotic solvents and the ability to form tough, flexible films. bldpharm.com

Ligand Design and Coordination Chemistry

The structural characteristics of this compound make it an excellent candidate for ligand design in coordination chemistry. The presence of nitrogen and oxygen donor atoms allows for the chelation of metal ions, leading to the formation of stable coordination complexes.

Principles of Metal-Ligand Coordination with Isophthalamide Derivatives

The coordination of metal ions with isophthalamide-based ligands is governed by several principles. The geometry of the ligand, the nature of the metal ion, and the reaction conditions all play a crucial role in determining the final structure of the coordination complex. The amide and hydroxyl groups of this compound can act as coordination sites. The flexibility of the isophthalamide backbone allows it to adopt various conformations to accommodate the coordination preferences of different metal ions. nih.govnih.gov

The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the stoichiometry and the bridging potential of the ligand. The resulting complexes can exhibit a range of geometries, from square-planar to octahedral, influenced by the coordination number of the metal ion. nih.gov

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures formed by the self-assembly of metal ions or clusters with organic ligands. mdpi.commdpi.com Isophthalamide derivatives, including this compound, can serve as the organic linkers in these frameworks. The ability of the ligand to bridge multiple metal centers is key to the formation of one-, two-, or three-dimensional networks. mdpi.commdpi.com

The design of MOFs using isophthalamide-based ligands offers the potential to create materials with tailored porosity, surface area, and functionality. These properties are highly desirable for applications in gas storage, separation, and catalysis. The choice of metal ion and the specific isophthalamide derivative can influence the topology and properties of the resulting MOF. nih.govsciopen.comrsc.org

Directed Self-Assembly for Functional Architectures

The principle of directed self-assembly, where molecules spontaneously organize into well-defined structures, is a powerful tool for creating functional materials. This compound, with its capacity for hydrogen bonding and other non-covalent interactions, is an ideal building block for such architectures. researchgate.netnih.gov

The self-assembly of isophthalamide-based molecules can lead to the formation of supramolecular polymers, gels, and other complex nanostructures. tue.nlnih.govnih.gov These assemblies are held together by a network of hydrogen bonds, π-π stacking, and van der Waals forces. The directionality and strength of these interactions can be controlled by modifying the chemical structure of the building blocks. klinger-lab.de

This bottom-up approach allows for the creation of materials with emergent properties that are not present in the individual molecules. For example, the self-assembly of isophthalamide-containing polymers can lead to materials with enhanced mechanical strength or specific recognition capabilities, opening up possibilities for applications in sensing, drug delivery, and regenerative medicine. nih.govnih.gov The hierarchical self-assembly of such polymeric complexes can lead to well-defined nanoscopic architectures. researchgate.net

Principles Guiding the Formation of Ordered Supramolecular Structures

The capacity of this compound to function as a molecular building block in the formation of ordered supramolecular structures is fundamentally rooted in the principles of molecular recognition and self-assembly, driven by a variety of non-covalent interactions. The specific arrangement of hydrogen bond donors and acceptors, in conjunction with the geometry of the aromatic rings, dictates the formation of extended, predictable, and stable architectures.

A detailed analysis of the crystal structure of this compound reveals a complex interplay of intermolecular forces that guide its self-assembly into a well-defined three-dimensional network. acs.org The primary interactions responsible for the formation of these ordered structures include:

Hydrogen Bonding: The molecule features multiple hydrogen bond donors (N-H from the amide groups and O-H from the hydroxyl groups) and acceptors (C=O from the amide groups and O-H from the hydroxyl groups). These sites engage in extensive O-H···O and N-H···O hydrogen bonding. A key feature is the conformational isomerism of the two pendant amidophenolic units, which adopt distinct syn and anti conformations. In the solid state, these conformers exhibit exclusive self-recognition, forming syn-syn and anti-anti hydrogen-bonded pairs, with no instances of syn-anti pairing observed. acs.org This specific recognition is a critical principle governing the packing of the molecules.

Other Non-covalent Interactions: Beyond classical hydrogen bonds and π-π stacking, the supramolecular assembly is further stabilized by weaker interactions, including C-H···O and N-H···π interactions, as well as aromatic edge-to-face interactions. acs.org

Lattice energy calculations have suggested that the anti-anti, syn-syn hydrogen-bonding interactions, and the π-π stacking interactions are of comparable importance in the formation and stabilization of the solid-state structure of this compound. acs.org This synergy of multiple non-covalent forces is a guiding principle for the predictable self-assembly of this molecule into highly ordered, crystalline materials. The directionality and specificity of these interactions are paramount in crystal engineering, allowing for the rational design of supramolecular architectures. researchgate.net

| Interaction Type | Participating Groups | Role in Supramolecular Structure |

| O-H···O Hydrogen Bonding | Hydroxyl (donor/acceptor), Carbonyl (acceptor) | Formation of syn-syn and anti-anti pairings, linking of molecular columns. |

| N-H···O Hydrogen Bonding | Amide (donor), Carbonyl (acceptor) | Contributes to the overall hydrogen-bonding network and structural stability. |

| π-π Stacking | Aromatic rings | Stabilization of molecular columns formed by hydrogen-bonded pairs. |

| C-H···O Interactions | Aromatic C-H (donor), Carbonyl/Hydroxyl O (acceptor) | Fine-tunes the molecular packing and adds to the lattice energy. |

| N-H···π Interactions | Amide N-H (donor), Aromatic ring (acceptor) | Contributes to the stabilization between different molecular components. |

| Aromatic Edge-to-Face | Aromatic rings | Further stabilizes the three-dimensional arrangement of the molecules. |

Engineering of Porous Supramolecular Frameworks and Their Characterization

The molecular architecture of this compound, with its rigid core and directional hydrogen-bonding motifs, makes it a promising candidate for the engineering of porous supramolecular frameworks, often referred to as hydrogen-bonded organic frameworks (HOFs). nih.govnorthwestern.edu The principles of self-assembly discussed previously can be leveraged to design materials with intrinsic porosity, which have potential applications in gas storage and separation. acs.orgrsc.org

The engineering of porous frameworks from building blocks like this compound involves controlling the crystallization process to prevent the formation of densely packed structures, instead favoring networks with voids or channels. bham.ac.uk This can often be achieved through the careful selection of solvents, which can act as templates around which the supramolecular framework assembles. Upon removal of these solvent molecules, a stable, porous structure can remain.

Characterization of Porous Frameworks:

Should this compound be successfully assembled into a porous framework, a suite of characterization techniques would be employed to determine its structure, stability, and porous properties.

Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for elucidating the three-dimensional structure of the crystalline framework. rsc.org SCXRD would provide precise information on bond lengths, bond angles, and the nature of the intermolecular interactions holding the framework together. It would also directly visualize the pores, including their size, shape, and connectivity. rsc.org

Powder X-ray Diffraction (PXRD): PXRD is crucial for confirming the phase purity of the bulk material and for assessing the framework's stability after solvent removal (activation). nih.govrsc.org A comparison of the PXRD pattern of the as-synthesized, solvated framework with that of the activated, guest-free framework can reveal structural changes, such as framework contraction or expansion. acs.org

Gas Sorption Analysis: To quantify the porosity of the material, gas sorption isotherms would be measured, typically using nitrogen at 77 K. acs.org The shape of the isotherm can indicate the nature of the porosity (microporous, mesoporous) and whether the framework is rigid or flexible. acs.org From this data, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated. Sorption studies with other gases, such as carbon dioxide, can be used to evaluate the material's potential for specific applications like carbon capture. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the framework and to determine the conditions required for the removal of guest solvent molecules during the activation process.

Below is a hypothetical table summarizing the kind of characterization data that would be expected for a porous framework derived from this compound, based on data for analogous HOFs. acs.org

| Parameter | Technique | Expected Finding |

| Crystal System & Space Group | SCXRD | Would reveal the symmetry and packing of the porous framework. |

| Pore Dimensions | SCXRD | Precise measurement of the size and shape of the channels within the crystal structure. |

| Framework Stability | PXRD, TGA | Confirmation of crystallinity after solvent removal and determination of thermal decomposition temperature. |

| BET Surface Area | N₂ Sorption at 77 K | A quantitative measure of the accessible surface area within the porous network. |

| Pore Volume | N₂ Sorption at 77 K | The total volume of the pores within the material. |

| CO₂ Uptake | CO₂ Sorption at 273/298 K | Indicates the material's capacity for carbon dioxide, relevant for capture applications. |

The engineering of stable, porous frameworks from molecules like this compound remains a significant goal in materials chemistry, with the potential to create novel materials for a range of technological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.